molecular formula C22H15ClFN3O2S B12897476 2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide CAS No. 593238-51-8

2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12897476
CAS No.: 593238-51-8
M. Wt: 439.9 g/mol
InChI Key: ICWQXEWKKGXLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Chloro and Fluoro Substituents: These can be introduced via electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.

    Formation of the Benzamide Core: This involves the reaction of the substituted benzoxazole with an isocyanate or carbamoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the methyl group.

    Reduction: Reduction reactions can target the nitro groups if present or the carbonyl group in the benzamide.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can serve as a precursor for developing new pesticides or herbicides.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide

Uniqueness

What sets 2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide apart is its unique combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

593238-51-8

Molecular Formula

C22H15ClFN3O2S

Molecular Weight

439.9 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H15ClFN3O2S/c1-12-5-8-19-18(9-12)26-21(29-19)13-3-2-4-15(10-13)25-22(30)27-20(28)16-7-6-14(24)11-17(16)23/h2-11H,1H3,(H2,25,27,28,30)

InChI Key

ICWQXEWKKGXLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.